molecular formula C22H28N2O B1444180 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide CAS No. 1361116-77-9

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide

Cat. No.: B1444180
CAS No.: 1361116-77-9
M. Wt: 336.5 g/mol
InChI Key: LOWFDFAQLWHADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a biphenyl group attached to a piperidine ring, which is further functionalized with a carboxylic acid isopropylamide group. Its unique structure allows for versatile reactions and functionalization, making it a valuable tool for innovation in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide typically involves multiple steps, including the formation of the biphenyl group, the piperidine ring, and the carboxylic acid isopropylamide group. Common synthetic methods include:

    Suzuki Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

    Stille Coupling: This method involves the coupling of organotin compounds with aryl halides in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the coupling of organozinc compounds with aryl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring and carboxylic acid isopropylamide group may form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid propylamide: Similar structure but with a propylamide group instead of an isopropylamide group.

    Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid: Lacks the isopropylamide group, which may affect its reactivity and biological activity.

Uniqueness

4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and interactions with biomolecules. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[(2-phenylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-17(2)24-21(25)22(12-14-23-15-13-22)16-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWFDFAQLWHADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 2
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 3
Reactant of Route 3
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 4
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 5
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 6
Reactant of Route 6
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.